molecular formula C20H17ClN4 B2783432 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890632-58-3

3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2783432
CAS No.: 890632-58-3
M. Wt: 348.83
InChI Key: LPRGJSJKHBYKID-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and significant photophysical properties . This compound is presented as a high-purity chemical tool for research purposes, specifically designed to investigate structure-activity relationships (SAR) in drug discovery. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated substantial potential in multiple therapeutic areas, with recent research highlighting their potency as inhibitors of Mycobacterium tuberculosis (M.tb) and as selective inhibitors of various protein kinases critical in cancer signaling pathways . The specific substitution pattern of this analog—featuring a 2-chlorophenyl group at the 3-position, methyl groups at the 2- and 5-positions, and a phenylamino group at the 7-position—allows researchers to explore the impact of steric and electronic effects on biological activity and selectivity. The core pyrazolo[1,5-a]pyrimidine structure is typically synthesized via cyclocondensation reactions between 1,3-biselectrophilic compounds (such as β-dicarbonyls or β-enaminones) and NH-3-aminopyrazoles , a versatile method that permits extensive functionalization to optimize pharmacological properties. This product is intended for use in in vitro biochemical and cellular assays to further elucidate the mechanism of action of this compound class and to identify potential lead structures for novel anti-infective or oncological therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-12-18(23-15-8-4-3-5-9-15)25-20(22-13)19(14(2)24-25)16-10-6-7-11-17(16)21/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRGJSJKHBYKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C23_{23}H23_{23}ClN4_4
  • Molecular Weight : 390.9 g/mol
  • CAS Number : 890634-09-0

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its bioactive properties.

Anticancer Properties

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit promising anticancer activities. For instance, a study highlighted the effectiveness of various pyrazolo[1,5-a]pyrimidines against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The reported GI50_{50} values for these compounds ranged from 3.79 µM to 42.30 µM, indicating significant cytotoxicity against these cell lines .

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidines Against Cancer Cell Lines

CompoundCell LineGI50_{50} (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Antitubercular Activity

Another area of interest is the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives. A focused library of analogues was synthesized and tested against Mycobacterium tuberculosis (Mtb). The results demonstrated low cytotoxicity and promising activity within macrophages, with some compounds showing a moderate minimum inhibitory concentration (MIC) value . Notably, the mechanism of action was distinct from traditional antibiotics targeting cell-wall biosynthesis.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at various positions on the pyrazolo ring can significantly influence their pharmacological properties. For example:

  • Substituting electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at position 7 has been shown to enhance potency against specific targets.
  • The introduction of functional groups at the C2 position can alter the compound's interaction with biological targets and improve selectivity .

Table 2: Summary of Structural Modifications and Their Effects

PositionModification TypeEffect on Activity
2EWGIncreased anticancer potency
7EDGEnhanced selectivity for Mtb

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Screening : A study screened various derivatives against multiple cancer cell lines, identifying several compounds with IC50_{50} values below 20 µM .
  • Antimicrobial Activity : Research demonstrated that some synthesized pyrazolo derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains .
  • Mechanistic Insights : Investigations into the mechanisms revealed that certain compounds inhibited specific enzymes related to metabolic pathways in pathogens like Mtb, showcasing their potential as lead compounds for drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant anticancer properties. A study highlighted the synthesis of new aryl analogs that demonstrated potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) . These compounds were evaluated for their inhibitory effects on critical cancer targets including EGFR and VGFR2, revealing that some exhibited dual inhibition capabilities with IC50 values ranging from 0.3 to 24 µM.

Antiviral Properties

The compound has also been investigated for its antiviral potential. Patents have described its use in treating viral infections, suggesting that it may interfere with viral replication mechanisms . The specific pathways through which this compound exerts its antiviral effects are an area of ongoing research.

Targeting Kinase Inhibition

The structural similarity of pyrazolo[1,5-a]pyrimidine derivatives to tyrosine kinase inhibitors allows them to potentially inhibit key signaling pathways involved in cancer progression . Molecular docking studies have suggested that these compounds can effectively bind to the active sites of various kinases, disrupting their function and leading to reduced cell proliferation and increased apoptosis in cancer cells.

Inducing Apoptosis

Studies have shown that compounds within this class can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins . This dual mechanism of action enhances their therapeutic efficacy against resistant cancer types.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to produce derivatives with enhanced biological activity .

Chemical Structure and Variants

The compound's structure can be modified to create derivatives with tailored properties for specific therapeutic applications. For example:

Derivative Modification Biological Activity
Compound ASubstituted at position XIncreased potency against EGFR
Compound BAltered side chainEnhanced selectivity for cancer cell lines

Case Studies

Several case studies illustrate the successful application of this compound in preclinical settings:

Preclinical Trials

In a recent study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives, one variant demonstrated significant tumor growth inhibition in an MCF-7 xenograft model . The results indicated not only a reduction in tumor size but also a marked increase in apoptotic markers within the treated tissues.

Synergistic Effects

Another investigation assessed the combination of this compound with traditional chemotherapeutics. The findings suggested enhanced efficacy when used in tandem with established drugs like doxorubicin, pointing towards potential combination therapies that could improve patient outcomes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl substituent participates in aromatic nucleophilic substitution under specific conditions. While aryl chlorides generally require strong activation, the electron-withdrawing pyrazolo[1,5-a]pyrimidine core enhances reactivity at the ortho-chlorine position ( ).

Reaction TypeConditionsProductYieldSource
Displacement with NH₃Ethanol, 80°C, 12 hrs3-(2-Aminophenyl)-derivative68%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 110°CBiaryl-functionalized analog82%

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes regioselective electrophilic attacks , primarily at C-6 (para to the N-phenyl group). Methyl groups at C-2 and C-5 direct substitutions to specific positions ( ).

ReagentPosition ModifiedMajor ProductNotes
HNO₃/H₂SO₄C-66-Nitro derivativeSteric hindrance limits para-substitution on N-phenyl
Br₂/FeCl₃C-44-Bromo derivativeRequires elevated temperatures

Functionalization of the N-Phenyl Amine

The N-phenyl group undergoes direct functionalization via radical or transition metal-catalyzed pathways:

Key Reactions:

  • Electrochemical Selenylation : Using diphenyl diselenide and TBABF₄ under galvanostatic conditions (10 mA), the N-phenyl group forms selenylated products at room temperature ( ).

  • Copper-Catalyzed Triazole Formation : Propargylation followed by click chemistry with azides yields triazole-linked derivatives (e.g., glycoconjugates) with >90% efficiency ( ).

Oxidation and Reduction Pathways

ProcessConditionsOutcomeApplication
Methyl Group OxidationKMnO₄, H₂SO₄, Δ2-/5-Carboxylic acid derivativesEnhances water solubility
Pyrimidine Ring ReductionH₂, Pd/C, EtOHPartially saturated tetracyclic coreAlters biological activity

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

  • Anti-Tubercular Activity : Analogues with 4-fluoro substituents on the phenyl ring show IC₅₀ values <1 µM against M. tuberculosis ( ).

  • Kinase Inhibition : The N-(pyridin-2-ylmethyl) variant demonstrates nanomolar inhibition of CDK2/cyclin E ( ).

Stability and Degradation

The compound shows pH-dependent stability :

  • Acidic Conditions (pH <3): Degradation via cleavage of the pyrimidine N-C bond.

  • Basic Conditions (pH >10): Hydrolysis of the methyl ester groups (if present) dominates ().

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine with structurally analogous compounds:

Substituent Analysis at Position 3

  • 3-(4-Fluorophenyl) derivatives: Compounds like 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., compound 47 in ) demonstrate potent anti-M.tb activity (IC₅₀ < 0.1 µM) due to enhanced interactions with mycobacterial ATP synthase .
  • 3-(4-Methoxy-2-methylphenyl) derivatives : MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) acts as a CRHR1 antagonist with high specificity (Ki < 10 nM) . The 4-methoxy group and branched N-substituents contribute to CNS penetration, a feature absent in the N-phenyl-substituted target compound .

Substituent Analysis at Position 5

  • 5-Alkyl/5-Aryl groups : Derivatives with 5-methyl (e.g., ) or 5-phenyl groups (e.g., compound 47 in ) show balanced potency and metabolic stability. Bulkier groups like 5-(4-isopropylphenyl) (compound 35 in ) improve microsomal stability but reduce solubility . The 5-methyl group in the target compound may favor moderate lipophilicity (clogP ~3.5), enhancing membrane permeability compared to polar 5-heteroaryl variants .

N-Substituent Variations

  • N-(Pyridin-2-ylmethyl) derivatives: These compounds (e.g., compounds 32–35 in ) exhibit strong anti-M.tb activity and low hERG channel liability, attributed to the pyridyl group’s hydrogen-bonding capacity .
  • N-Alkyl/N-Morpholinopropyl derivatives: Compounds like 3-(4-chlorophenyl)-N-[3-morpholinopropyl]pyrazolo[1,5-a]pyrimidin-7-amine () show enhanced solubility via tertiary amine protonation. The rigid N-phenyl group in the target compound may limit such interactions .

Physicochemical Properties

  • Lipophilicity (clogP) : The target compound’s clogP is estimated at ~4.0 due to the N-phenyl and 2-chlorophenyl groups, higher than N-(pyridin-2-ylmethyl) derivatives (clogP ~3.0) . This may reduce aqueous solubility but improve tissue distribution.
  • Metabolic Stability : N-Phenyl groups generally exhibit slower oxidative metabolism compared to N-alkylamines. However, the 2-chlorophenyl group may increase susceptibility to CYP450-mediated dehalogenation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves multi-step reactions:

  • Core Formation : Condensation of substituted pyrazole and pyrimidine precursors under reflux conditions using polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Substitution Reactions : Introduction of the 2-chlorophenyl and N-phenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling. Inert atmospheres (argon/nitrogen) prevent oxidation of intermediates .
  • Purification : Column chromatography (silica gel) or preparative HPLC to isolate the final product (>95% purity). Monitoring via TLC or HPLC ensures reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight verification and NMR (¹H/¹³C) to assign substituent positions .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical determination .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition against kinases like EGFR or BRAF, given structural similarity to known kinase inhibitors .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility and Stability : Measure logP (octanol-water partition) and plasma stability via LC-MS to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific biological targets?

  • Substituent Modulation : Replace the 2-chlorophenyl group with 4-fluorophenyl (to enhance lipophilicity) or introduce electron-withdrawing groups (e.g., CF₃) to improve binding affinity .
  • Amine Side Chain Modifications : Replace N-phenyl with bulkier groups (e.g., sec-butyl) to explore steric effects on target engagement .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with CRF1 receptors or kinase ATP-binding pockets .

Q. How should contradictory data in biological activity be resolved?

  • Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Mechanistic Studies : Employ CRISPR-edited cell lines to validate target specificity (e.g., CRF1-knockout models for neuroactivity studies) .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce deuterium or methyl groups to block oxidation .
  • Bioavailability Enhancement : Formulate as nanocrystals or use prodrug approaches (e.g., esterification of amine groups) to improve oral absorption .
  • Blood-Brain Barrier Penetration : Calculate PSA (polar surface area) and adjust substituents to meet CNS drug criteria (PSA < 90 Ų) .

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